
エキセテカン
概要
説明
DX-8951は、エキセテカンメシル酸塩としても知られており、新規な六環式カンプトテシンアナログのトポイソメラーゼI阻害剤です。それは、様々な前臨床および臨床研究で有意な抗腫瘍活性を示しています。 この化合物は、特に他のトポイソメラーゼI阻害剤と比較して、溶解性の向上と抗腫瘍効果の増強が注目されています .
科学的研究の応用
DX-8951 has been extensively studied for its antitumor properties. It has shown potent activity against various human tumor cell lines, including breast, lung, gastric, and colon cancer. The compound is used in clinical trials to evaluate its efficacy in treating advanced solid tumors and hematological malignancies. DX-8951 is also used in combination with other chemotherapeutic agents to enhance its antitumor effects .
作用機序
DX-8951は、DNA複製と転写に関与する酵素であるトポイソメラーゼIの触媒活性を阻害することによって、その効果を発揮します。この化合物は、共有結合的なDNA-酵素複合体を安定化させ、DNA鎖の切断の再結合を妨げます。 これは、複製フォークの停止と一本鎖DNA切断の形成につながり、最終的には細胞死を引き起こします .
類似の化合物との比較
DX-8951は、イリノテカンやトポテカンなどの他のトポイソメラーゼI阻害剤と比較されます。これらの化合物とは異なり、DX-8951は溶解性が高く、代謝活性化を必要としないため、薬理学的挙動における個人差が減少します。 同様の化合物には、イリノテカン、トポテカン、および腫瘍ターゲティング能力を向上させるために設計されたDX-8951の巨大分子前駆体であるDE-310が含まれます .
生化学分析
Biochemical Properties
Exatecan interacts with the enzyme topoisomerase I (TOP1), which is crucial for DNA replication and transcription . It binds at the interface of a TOP1 cleavage complex, suggesting two novel molecular interactions with the flanking DNA base and the TOP1 residue N352 . This interaction leads to stronger TOP1 trapping, higher DNA damage, and apoptotic cell death .
Cellular Effects
Exatecan has a profound impact on various types of cells and cellular processes. It causes much stronger TOP1 trapping, higher DNA damage, and apoptotic cell death than classical TOP1 inhibitors . It also demonstrates the value of SLFN11 expression and homologous recombination (HR) deficiency (HRD) as predictive biomarkers of response to exatecan .
Molecular Mechanism
Exatecan exerts its effects at the molecular level by inhibiting the activity of TOP1 . It binds at the interface of a TOP1 cleavage complex, leading to stronger TOP1 trapping and higher DNA damage . This results in apoptotic cell death, making exatecan a potent inhibitor of TOP1 .
Temporal Effects in Laboratory Settings
Exatecan has shown to have potent and broad antitumor effects against various human tumors xenografted in nude mice . It has completed Phase I clinical development on a broad range of schedules and is currently undergoing more focused disease-directed Phase II and Phase III evaluations .
Dosage Effects in Animal Models
In animal models, exatecan has shown remarkable effectiveness. A single low dose of 10 μmol/kg PEG-Exatecan caused complete suppression of tumor growth of BRCA1-deficient MX-1 xenografts lasting over 40 days . Furthermore, a single low dose of 2.5 μmol/kg PEG-Exatecan administered with low but efficacious doses of the PARP inhibitor talazoparib showed strong synergy and caused significant tumor regression .
Metabolic Pathways
Exatecan is metabolized to UM-1 by CYP3A4, and many drugs are known to inhibit the activity of CYP enzymes . The AUC of UM-1 in the patient was also highest among all patients, and the patient was not taking any drugs known to inhibit CYP3A4 .
Transport and Distribution
Exatecan is administered as a protracted 21-day continuous i.v. infusion (CIVI) . The pharmacokinetics of exatecan were dose-proportional, and mean steady-state concentration values ranged from 6.88 to 19.41 ng/ml at exatecan dose levels ranging from 0.15 to 0.30 mg/m^2/day .
Subcellular Localization
Exatecan is targeted to the nucleus where it interacts with TOP1 . It is delivered to tumors in an antigen-independent manner through a pH-sensitive peptide-drug conjugate . This allows for the selective delivery of exatecan to tumor cells, inducing DNA damage leading to cell death .
準備方法
DX-8951は、カンプトテシン誘導体を含む一連の化学反応によって合成されます。合成経路は通常、カンプトテシンの構造を改変して、溶解性と抗腫瘍活性を向上させることを含みます。 DX-8951の工業生産には、化合物の純度と有効性を確保するために、大規模な合成と精製プロセスが含まれます .
化学反応の分析
DX-8951は、加水分解や酸化を含む様々な化学反応を起こします。この化合物は、ラクトン環を含んでおり、アルカリ性水溶液中でヒドロキシ酸形に加水分解されます。この加水分解は可逆的であり、ラクトン形は抗腫瘍活性に関してより活性です。 これらの反応に一般的に使用される試薬には、リン酸二水素カリウムとアセトニトリルが含まれます .
科学研究への応用
DX-8951は、その抗腫瘍特性について広く研究されています。それは、乳がん、肺がん、胃がん、大腸がんを含む様々なヒト腫瘍細胞株に対して強力な活性を示しています。この化合物は、進行固形腫瘍および血液悪性腫瘍の治療における有効性を評価するために、臨床試験で使用されています。 DX-8951は、他の化学療法剤と組み合わせて使用され、その抗腫瘍効果を強化します .
類似化合物との比較
DX-8951 is compared with other topoisomerase I inhibitors such as irinotecan and topotecan. Unlike these compounds, DX-8951 has increased solubility and does not require metabolic activation, which reduces interindividual variability in its pharmacologic behavior. Similar compounds include irinotecan, topotecan, and DE-310, a macromolecular prodrug of DX-8951 designed to enhance its tumor-targeting capabilities .
生物活性
Exatecan, also known as DX-8951f, is a novel synthetic camptothecin derivative that functions primarily as an inhibitor of topoisomerase I (TOP1). This compound has garnered attention for its potential in cancer therapy due to its unique properties and pharmacological profile. This article delves into the biological activity of Exatecan, highlighting its mechanism of action, clinical efficacy, safety profile, and recent research findings.
Exatecan exerts its antitumor effects by inhibiting the enzyme topoisomerase I, which is crucial for DNA replication and transcription. The inhibition leads to the stabilization of the TOP1-DNA complex, resulting in DNA damage and subsequent apoptosis in cancer cells. Unlike other camptothecin derivatives, Exatecan is water-soluble and does not require metabolic activation, which enhances its therapeutic application .
Pharmacokinetics
The pharmacokinetic profile of Exatecan has been characterized through various studies. Key parameters include:
- Mean Clearance : 2.28 L/h/m²
- Volume of Distribution : 18.2 L/m²
- Elimination Half-Life : Approximately 7.9 hours .
- Metabolism : Primarily via CYP3A4, leading to the formation of metabolites UM-1 and UM-2 .
Clinical Efficacy
Exatecan has been evaluated in multiple clinical trials for various cancer types. Below are notable findings from significant studies:
Study Type | Combination/Single Agent | Cancer Type | Median Survival (months) | Response Rate | Toxicity Profile |
---|---|---|---|---|---|
Phase I | Single Agent | Advanced Solid Tumors | Not specified | 5.1% partial response | Neutropenia (reversible) |
Phase II | Single Agent | Non-Small Cell Lung Cancer (NSCLC) | 8.7 | 18% minor response | Reversible neutropenia |
Phase III | Combination with Gemcitabine | Advanced Pancreatic Cancer | 6.7 vs 6.2 (gemcitabine alone) | 6.3% partial response | Higher grade 3/4 toxicities |
Preclinical | N/A | Various (e.g., gastric, colon) | N/A | Effective against resistant tumors | Moderate gastrointestinal toxicity |
The combination of Exatecan with gemcitabine did not demonstrate superior overall survival compared to gemcitabine alone in advanced pancreatic cancer patients . However, it showed promising efficacy in preclinical studies against various tumor types, including those resistant to other treatments like irinotecan and topotecan .
Case Studies
-
Combination Therapy with ATR Inhibitors :
A study demonstrated that Exatecan's efficacy could be enhanced when combined with ATR inhibitors such as ceralasertib. This combination exhibited significant tumor growth suppression in xenograft models, particularly in HR-deficient cancer cells expressing SLFN11 . -
Long-Acting Conjugates :
Research on a PEGylated form of Exatecan indicated improved pharmacokinetics and sustained antitumor activity over extended periods. A single low dose resulted in complete tumor suppression in BRCA1-deficient xenografts for over 40 days .
Safety Profile
The safety profile of Exatecan has been generally favorable, with hematologic toxicities being the most common adverse effects observed across trials. Neutropenia was identified as dose-limiting in several studies, while gastrointestinal side effects were moderate . Notably, acute pancreatitis was reported in some cases, which was not anticipated based on preclinical data .
特性
IUPAC Name |
(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O4/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19/h6-7,16,31H,3-5,8-9,26H2,1-2H3/t16-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYVPGLRVWUPMP-FYSMJZIKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169061 | |
Record name | Exatecan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60169061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171335-80-1 | |
Record name | Exatecan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171335-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Exatecan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171335801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Exatecan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12185 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Exatecan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60169061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EXATECAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC71PP0F89 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。